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molecular formula C11H8F2N2O3 B7569642 ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate

ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate

Cat. No. B7569642
M. Wt: 254.19 g/mol
InChI Key: OQIPQIAPBBVFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264600

Procedure details

A reaction mixture was prepared containing 8.75 g. of 4,5-difluoro-2-nitroaniline, 200 ml. of ethanol, and as a catalyst 1 g. of 10 percent palladium-on-carbon. The mixture was hydrogenated until the theoretical amount of hydrogen had been absorbed, using a low-pressure hydrogenation apparatus. The catalyst was separated by filtration using standard precautions and the product of the reaction, 4,5-difluoro-o-phenylenediamine, was reacted with diethyl mesoxalate following the procedure of Example 1 without further purification. The product of this reaction, ethyl 6,7-difluoro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate, melted at about 193°-195° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[H][H].[C:15](OCC)(=[O:23])[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=O>[Pd].C(O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[F:9])[N:6]=[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:15](=[O:23])[NH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared
ADDITION
Type
ADDITION
Details
containing 8.75 g
CUSTOM
Type
CUSTOM
Details
had been absorbed
CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
CUSTOM
Type
CUSTOM
Details
the product of the reaction, 4,5-difluoro-o-phenylenediamine
CUSTOM
Type
CUSTOM
Details
without further purification
CUSTOM
Type
CUSTOM
Details
The product of this reaction, ethyl 6,7-difluoro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate, melted at about 193°-195° C.

Outcomes

Product
Name
Type
Smiles
FC=1C=C2NC(C(=NC2=CC1F)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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